Regiochemical Differentiation from VEGFR2-Targeted Pyrazole-5-Carboxamide Inhibitors via Attachment Point Topology
The target compound places the 2-(pyridin-4-yl)ethyl group on the carboxamide nitrogen (C5 position), whereas the most extensively characterized pyrazole-5-carboxamide series exemplified by CHEMBL236420 and CHEMBL399605 places this moiety on the pyrazole N1 position [1] [2]. This regioisomeric switch fundamentally alters the spatial relationship between the pyridine ring and the pyrazole core, generating a distinct pharmacophore that is not represented in the VEGFR2 inhibitor chemotype [3].
| Evidence Dimension | Attachment point of 2-(pyridin-4-yl)ethyl group |
|---|---|
| Target Compound Data | Pyridin-4-ylethyl attached to carboxamide-N (C5 side chain); pyrazole N1 carries ethyl; C3 carries methyl |
| Comparator Or Baseline | CHEMBL236420: pyridin-4-ylethyl attached to pyrazole N1; C5 carboxamide carries 4-isopropylphenyl. CHEMBL399605: pyridin-4-ylethyl attached to pyrazole N1; C5 carboxamide carries 4-tert-butylphenyl |
| Quantified Difference | Complete regioisomeric reversal of the pyridin-4-ylethyl attachment site (C5-carboxamide-N vs. N1-pyrazole); VEGFR2 IC50 data for comparators (74 nM and 440 nM for VEGFR2/VEGFR1 respectively) cannot be extrapolated to the target compound [1] [2] |
| Conditions | Structural and pharmacophore comparison based on published X-ray/HTRF assay data for VEGFR2 inhibitor series [1] [2]; no target engagement data available for the target compound |
Why This Matters
Researchers seeking kinase inhibition must not substitute the target compound for the VEGFR2-active regioisomers, as the reversed attachment topology is expected to abolish VEGFR2 binding; conversely, the target compound offers a distinct pharmacophore for screening against targets where the VEGFR2 series is inactive.
- [1] BindingDB Entry BDBM50211981 / CHEMBL236420. N-(4-isopropylphenyl)-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide. VEGFR2 IC50: 74 nM; VEGFR1 IC50: 440 nM. HTRF phosphorylation assay, 2 μM ATP. View Source
- [2] BindingDB Entry BDBM50211979 / CHEMBL399605. N-(4-tert-butylphenyl)-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide. Affinity data from VEGFR1/VEGFR2 HTRF assays. View Source
- [3] Kiselyov, A. S.; Semenova, M.; Semenov, V. V.; Milligan, D. Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template. Bioorganic & Medicinal Chemistry Letters 2006, 16, 1913–1917. View Source
